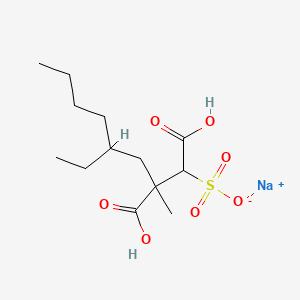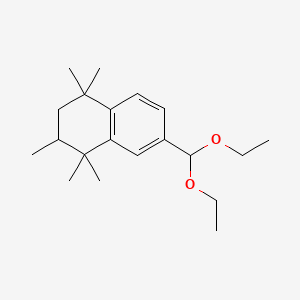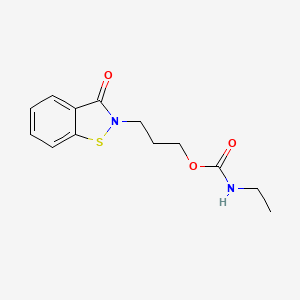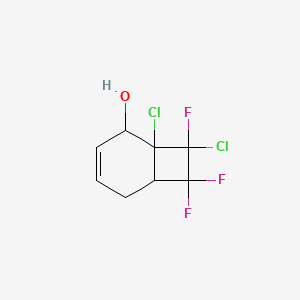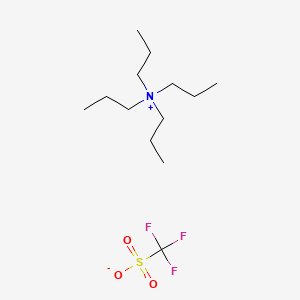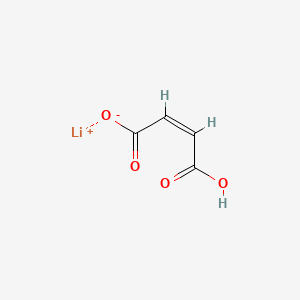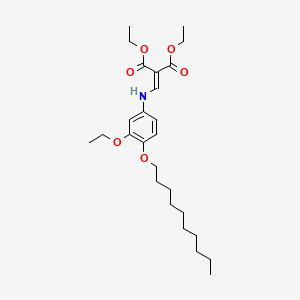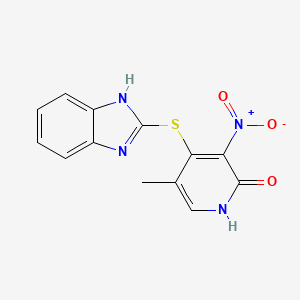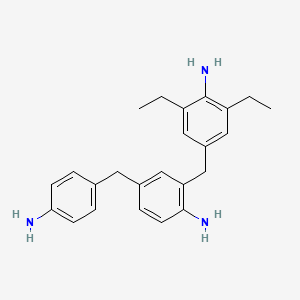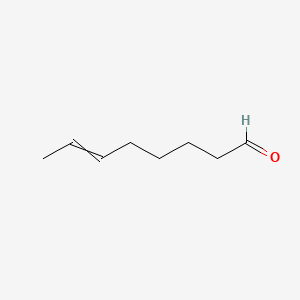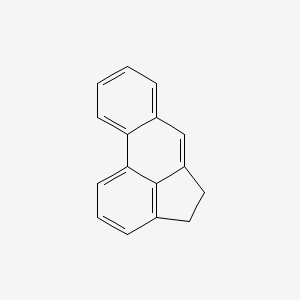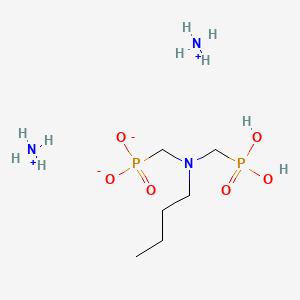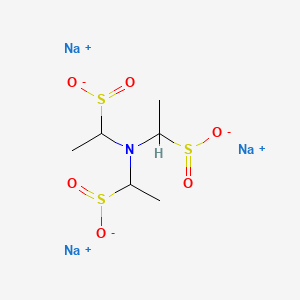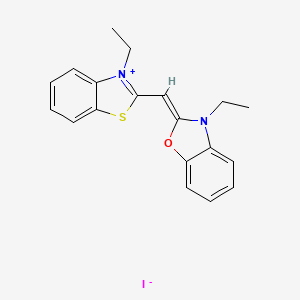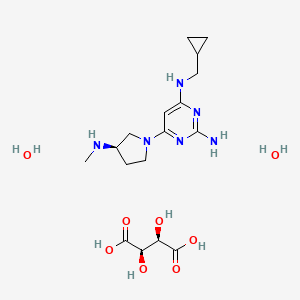
Adriforant tartrate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adriforant tartrate dihydrate is a novel compound known for its role as a selective histamine H4 receptor antagonist. This compound has been investigated for its potential therapeutic applications in various inflammatory conditions, including asthma, pruritus, and atopic dermatitis .
Métodos De Preparación
The synthesis of Adriforant tartrate dihydrate involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Introduction of functional groups: Various functional groups are introduced to the pyrimidine core to enhance its binding affinity and selectivity towards the histamine H4 receptor.
Purification and crystallization: The final product is purified using chromatographic techniques and crystallized to obtain the dihydrate form.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as described above, followed by rigorous purification and quality control processes.
Análisis De Reacciones Químicas
Adriforant tartrate dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine core.
Substitution: Substitution reactions are common, where different substituents are introduced to the core structure to enhance its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying histamine receptor antagonists and their interactions with biological targets.
Biology: The compound is used in research to understand the role of histamine H4 receptors in various physiological and pathological processes.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals targeting histamine receptors.
Mecanismo De Acción
Adriforant tartrate dihydrate exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in mediating inflammatory responses in the body. By blocking the receptor, this compound can reduce inflammation and alleviate symptoms associated with various inflammatory conditions. The molecular targets and pathways involved include the histamine H4 receptor and downstream signaling pathways that regulate immune cell activity .
Comparación Con Compuestos Similares
Adriforant tartrate dihydrate is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:
PF-03893787: Another histamine H4 receptor antagonist with comparable binding affinity but different pharmacokinetic properties.
ZPL-389: A compound with similar structural features but distinct therapeutic applications.
NVP-ZPL389-NX: A related compound with variations in its functional groups, leading to differences in its pharmacological profile.
These compounds share similarities in their core structure and mechanism of action but differ in their specific applications and pharmacokinetic properties, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
2096455-87-5 |
|---|---|
Fórmula molecular |
C17H32N6O8 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid;dihydrate |
InChI |
InChI=1S/C13H22N6.C4H6O6.2H2O/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;5-1(3(7)8)2(6)4(9)10;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;1-,2-;;/m11../s1 |
Clave InChI |
AZNYKQWIUUFUID-FXPVNMEJSA-N |
SMILES isomérico |
CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O |
SMILES canónico |
CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.C(C(C(=O)O)O)(C(=O)O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


